REACTION_CXSMILES
|
C([O:3][CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=1)C.CC(C)=O.S(=O)(=O)(O)O>O>[F:14][C:13]([F:15])([F:16])[C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][CH:10]=1)[O:6][CH2:5][CH:4]=[O:3]
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Name
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|
Quantity
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146.3 g
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Type
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reactant
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Smiles
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C(C)OC(COC1=CC(=CC=C1)C(F)(F)F)OCC
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Name
|
|
Quantity
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600 mL
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Type
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reactant
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Smiles
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CC(=O)C
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Name
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|
Quantity
|
3.5 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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550 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is heated
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Type
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TEMPERATURE
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Details
|
under reflux for 22 hours
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Duration
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22 h
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Name
|
|
Type
|
|
Smiles
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FC(C=1C=C(OCC=O)C=CC1)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |